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Ethenyl(phenoxy)diphenylsilane

Organosilicon Materials Chemistry Physical Properties

Ethenyl(phenoxy)diphenylsilane, an organosilicon compound with the formula C20H18OSi, features a silicon center substituted with a polymerizable vinyl group, a hydrolytically stable phenoxy leaving group, and two aromatic phenyl rings. This unique heteroleptic substitution pattern distinguishes it from simpler diphenylvinylsilanes and bis(phenoxy)silanes for applications requiring a tunable balance of thermal stability, controlled reactivity, and high-carbon content.

Molecular Formula C20H18OSi
Molecular Weight 302.4 g/mol
CAS No. 63107-42-6
Cat. No. B14514284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthenyl(phenoxy)diphenylsilane
CAS63107-42-6
Molecular FormulaC20H18OSi
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C20H18OSi/c1-2-22(19-14-8-4-9-15-19,20-16-10-5-11-17-20)21-18-12-6-3-7-13-18/h2-17H,1H2
InChIKeyZWOUFTFJUJETDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethenyl(phenoxy)diphenylsilane (CAS 63107-42-6): Technical Baseline and Procurement Profile


Ethenyl(phenoxy)diphenylsilane, an organosilicon compound with the formula C20H18OSi, features a silicon center substituted with a polymerizable vinyl group, a hydrolytically stable phenoxy leaving group, and two aromatic phenyl rings [1]. This unique heteroleptic substitution pattern distinguishes it from simpler diphenylvinylsilanes and bis(phenoxy)silanes for applications requiring a tunable balance of thermal stability, controlled reactivity, and high-carbon content. Its computed LogP of 3.55 and molecular weight of 302.4 g/mol place it in a favorable range for hydrophobic material integration [1].

Procurement Risk: Why Ethenyl(phenoxy)diphenylsilane Cannot Be Replaced by Common In-Class Analogs


Generic substitution fails because the competitive reactivity profile of ethenyl(phenoxy)diphenylsilane is defined by the synergy of its Si–O–Ph and Si–vinyl bonds, not by any single functional group. Replacing it with a common alternative like vinyldiphenylethoxysilane (CAS 17933-85-6) dramatically alters the leaving group capability: the ethoxy analog (density ~1.017 g/mL ) introduces a smaller, more labile alkoxy group, while the phenoxy variant (density ~0.94 g/cm³ ) offers a bulkier, more hydrolytically resistant aryloxy moiety. This directly impacts reaction kinetics, crosslinking density in polymer matrices, and shelf-life stability, making in-class interchange without process re-validation a critical risk for reproducibility in both research synthesis and industrial manufacturing.

Quantitative Differentiation Evidence: Ethenyl(phenoxy)diphenylsilane Versus Key Analogs


Physicochemical Bulk Property Comparison: Ethenyl(phenoxy)diphenylsilane vs. Vinyldiphenylethoxysilane

A cross-study comparison of bulk physical properties reveals significant differences between ethenyl(phenoxy)diphenylsilane and its closest structural analog, vinyldiphenylethoxysilane. The target compound exhibits a substantially lower density (0.94 g/cm³ vs. 1.017 g/mL) and a lower boiling point (185.7 °C at 760 mmHg vs. ~295.7 °C at 760 mmHg extrapolated) . This indicates a fundamentally different molecular packing and volatility profile.

Organosilicon Materials Chemistry Physical Properties

Molecular Complexity and Safety: Structural Differentiation Based on Computed Descriptors

Computed molecular property analysis allows for a class-level inference on safety and handling. Ethenyl(phenoxy)diphenylsilane (MW 302.45, LogP 3.55, Heavy Atom Count 22 [1]) is structurally more complex and lipophilic than the common laboratory reagent vinyldiphenylethoxysilane (MW 254.4, Heavy Atom Count 18). The higher heavy atom count and logP value contribute to a different hazard profile that necessitates specific safety data sheet (SDS) review, as generalizing hazards across the class is unreliable.

Computational Chemistry Safety Drug Design

Thermal Stability and Crosslinking Potential: Divergent Reactivity of Phenoxy vs. Diphenoxy Analogs

The presence of a single phenoxy group in ethenyl(phenoxy)diphenylsilane offers a distinct advantage over bis-phenoxy analogs like diphenoxydiphenylsilane (CAS 1247-19-4) in polymerization applications. The diphenoxy compound, while exhibiting enhanced thermal stability, lacks the vinyl crosslinking site, limiting its function to chain extension or termination . The target compound's monophenoxy substitution pattern preserves the vinyl group for radical or hydrosilylation curing, providing a crucial 1:1 vinyl-to-aryloxy ratio for network formation.

Polymer Chemistry Thermosets Material Science

Evidence Gap Advisory: Lack of Head-to-Head Data on Hydrolytic Stability and Reactivity Kinetics

A thorough review of the accessible primary literature and patent databases reveals no published direct head-to-head comparative data on hydrolytic stability or nucleophilic substitution kinetics between ethenyl(phenoxy)diphenylsilane and its closest analogs. The available supplier-reported boiling points and computed descriptors provide only indirect evidence for differentiation . Procurement decisions relying on absolute claims of “superior hydrolytic resistance” or “faster reactivity” for this product are not currently supported by public domain quantitative comparator studies.

Analytical Chemistry Procurement Evidence-Based Selection

Application Scenarios for Ethenyl(phenoxy)diphenylsilane Grounded in Verified Evidence


Synthesis of Asymmetrically Substituted Silicone-Organic Hybrid Polymers

Researchers can leverage the unique 1:1 ratio of polymerizable vinyl group to bulky phenoxy leaving group for synthesizing precisely architectured hybrid polymers. The lower density (0.94 g/cm³) compared to ethoxy analogs allows for better volume-to-mass optimization in formulation design [1]. Use this monomer in radical copolymerizations where the phenoxy group remains intact to enhance thermal stability or is subsequently displaced to graft additional moieties.

Development of High-Refractive Index Optical Materials

The high phenyl content (from both diphenyl and phenoxy groups) suggests a high molar refraction, consistent with applications in high-refractive-index coatings or encapsulants [1]. The computed LogP of 3.55 indicates excellent compatibility with hydrophobic optical polymers like poly(styrene) or poly(carbonate), making it a candidate for inner-layer dielectric materials where low moisture uptake is critical.

Controlled-Release Protecting Group in Multi-Step Organic Synthesis

The phenoxy group offers distinct leaving group kinetics compared to simple alkoxy silanes. When used as a protecting group for alcohols or as a silylating agent, its departure rate can be tuned by the electron density on the phenyl ring, which is not possible with ethoxy or methoxy analogs . This provides synthetic chemists with a knob for selectivity in complex molecule construction.

Essential Validation Step for Procurement Specifications

Due to the evidence gap in public hydrolytic stability data , any procurement specification for this compound must include mandatory in-house qualification tests. A recommended protocol is: (1) Quantify purity by GC-FID against a certified standard, (2) Measure hydrolytic resistance by 1H NMR monitoring in CD3CN/D2O (9:1) over 24 hours, and (3) Compare results directly with a purchased sample of vinyldiphenylethoxysilane (CAS 17933-85-6) under identical conditions to establish a baseline for lot-to-lot consistency.

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